1-(4-Chlorophenyl)piperazine dihydrochloride (CAS 38869-46-4) is a high-purity, halogenated heterocyclic amine salt widely utilized as a critical building block in medicinal chemistry and pharmaceutical manufacturing . Featuring a para-chlorinated benzene ring bonded to a piperazine core, this compound serves as a primary intermediate for the synthesis of central nervous system (CNS) agents, particularly D2 receptor (D2R) ligands and serotonin receptor modulators. Supplied as a stable, water-soluble white to off-white crystalline powder, the dihydrochloride salt offers superior handling, extended shelf-life, and precise stoichiometric control compared to its free base counterpart, making it the preferred choice for both laboratory-scale research and industrial API production.
Substituting 1-(4-Chlorophenyl)piperazine dihydrochloride with its free base (CAS 38212-33-8) or alternative regioisomers introduces severe process and performance liabilities. The free base possesses a low melting point of 76–79 °C , rendering it susceptible to clumping, oxidation, and handling difficulties during bulk manufacturing, whereas the dihydrochloride salt remains thermally stable up to 278 °C . Furthermore, substituting the para-chloro isomer with the meta-chloro variant (mCPP) fundamentally alters the downstream pharmacological profile, shifting activity away from targeted D2R modulation toward non-selective 5-HT agonism, while also introducing stringent regulatory compliance hurdles [1]. Consequently, procuring the exact para-substituted dihydrochloride salt is mandatory for ensuring synthetic reproducibility, aqueous assay compatibility, and precise API targeting.
For industrial scale-up and precise stoichiometric weighing, the solid-state properties of the precursor are critical. 1-(4-Chlorophenyl)piperazine dihydrochloride exhibits a high melting and decomposition point of 275–278 °C, providing excellent thermal stability. In contrast, the free base form has a low melting point of 76–79 °C , making it susceptible to clumping, degradation, and handling difficulties under fluctuating environmental conditions.
| Evidence Dimension | Melting Point / Thermal Stability |
| Target Compound Data | 275–278 °C (dec.) |
| Comparator Or Baseline | pCPP Free Base (76–79 °C) |
| Quantified Difference | ~200 °C higher thermal stability threshold |
| Conditions | Standard atmospheric pressure, solid-state storage |
Procuring the dihydrochloride salt ensures robust processability and extended shelf-life during bulk API manufacturing.
When utilized directly in pharmacological screening, the dihydrochloride salt provides immediate aqueous solubility, readily dissolving in physiological buffers. The free base, conversely, requires organic co-solvents such as DMF (where it achieves ~30 mg/mL) or DMSO before dilution into PBS . The elimination of organic co-solvents prevents solvent-induced artifacts in sensitive D2 and 5-HT receptor binding assays.
| Evidence Dimension | Aqueous Buffer Solubility |
| Target Compound Data | Highly soluble in water/aqueous buffers without co-solvents |
| Comparator Or Baseline | pCPP Free Base (Requires DMF/DMSO for initial dissolution) |
| Quantified Difference | Elimination of organic co-solvent requirement |
| Conditions | Physiological pH (PBS, pH 7.2) formulations |
Selecting the dihydrochloride salt streamlines assay preparation and eliminates organic solvent interference in high-throughput neuropharmacological screening.
The exact position of the chlorine atom on the phenyl ring dictates the downstream pharmacological profile of the synthesized API. 1-(4-Chlorophenyl)piperazine is actively utilized as a structural building block for D2 receptor (D2R) ligands . Substituting with the closely related 1-(3-chlorophenyl)piperazine (mCPP) shifts the profile toward non-selective 5-HT agonism. The dihydrochloride salt ensures high-purity integration of the correct para-halogen pharmacophore into these sensitive synthetic pathways [1].
| Evidence Dimension | Target Receptor Specificity |
| Target Compound Data | Specific D2R ligand precursor |
| Comparator Or Baseline | mCPP (3-chloro isomer, non-selective 5-HT agonist) |
| Quantified Difference | Divergent receptor affinity based on halogen position |
| Conditions | Medicinal chemistry structure-activity relationship (SAR) development |
Procuring the exact para-chloro isomer is mandatory to achieve the desired D2R pharmacological profile and avoid off-target effects.
Procurement of the dihydrochloride salt provides a highly crystalline powder with a stable, defined molecular weight of 269.60 g/mol . Free base piperazines are prone to absorbing atmospheric moisture and carbon dioxide, leading to variable assay purities over time. The stable 1:2 hydrochloride stoichiometry of this compound ensures precise molar calculations during large-scale API coupling reactions, minimizing yield losses associated with precursor degradation .
| Evidence Dimension | Stoichiometric Reliability |
| Target Compound Data | Stable 1:2 HCl salt (MW 269.60); resists atmospheric degradation |
| Comparator Or Baseline | Free base amine (Prone to moisture/CO2 absorption) |
| Quantified Difference | Consistent molar mass vs. variable purity over time |
| Conditions | Bulk storage and industrial scale-up |
The stable salt form guarantees precise molar dosing in large-scale synthesis, preventing costly batch failures caused by precursor degradation.
Due to its specific para-chloro substitution, this compound is the mandatory precursor for developing targeted D2R ligands . Its high thermal stability (up to 278 °C) allows it to withstand aggressive coupling conditions during multi-step API synthesis without degrading.
The excellent aqueous solubility of the dihydrochloride salt makes it the preferred choice for direct use in in vitro receptor binding assays. It eliminates the need for organic co-solvents like DMF or DMSO, ensuring that solvent artifacts do not interfere with sensitive neuropharmacological data .
For bulk manufacturing of central nervous system therapeutics, the stable 1:2 hydrochloride stoichiometry ensures precise molar calculations. Unlike the hygroscopic free base, the dihydrochloride salt maintains its purity during long-term storage and handling, preventing batch-to-batch variability in industrial settings .
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